cortistatin A

Beschreibung

Discovery and Natural Origin of Cortistatin A

This compound was discovered as part of a search for naturally occurring compounds exhibiting selective inhibitory activity against human umbilical vein endothelial cells (HUVECs) wikipedia.orgebi.ac.uknih.gov. This focus was driven by the potential of anti-angiogenic substances as therapeutic agents, particularly in the context of diseases like cancer where the formation of new blood vessels is crucial for tumor growth and metastasis nih.gov.

Isolation from Marine Sponges (e.g., Corticium simplex)

This compound, along with other members of the cortistatin family, was first isolated from the marine sponge Corticium simplex. wikipedia.orgebi.ac.uknih.govharvard.eduacs.orgguidetopharmacology.org. Eleven novel steroidal alkaloids, including this compound, were isolated from the Indonesian marine sponge Corticium simplex through bioassay-guided separation ebi.ac.uknih.govnih.govresearchgate.net.

Historical Context of Initial Discovery

The initial discovery of the cortistatins from Corticium simplex was reported in 2006 wikipedia.orgebi.ac.uk. This discovery was significant because this compound demonstrated potent and selective cytostatic activity against HUVECs, with markedly less potency against other cell lines like normal human dermal fibroblasts and certain cancer cell lines harvard.edu. This compound was identified as the most potent compound within the initially isolated class wikipedia.orgebi.ac.uk. The unique structure and biological properties of this compound quickly attracted the interest of synthetic chemists, leading to the development of various synthetic routes to access this challenging molecule nih.govrsc.orgacs.orgharvard.edubaranlab.org.

Classification and Structural Family of this compound

This compound as a Steroidal Alkaloid

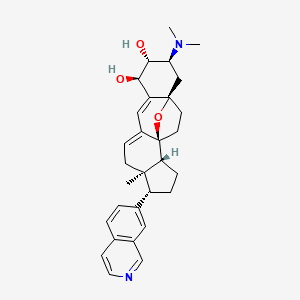

This compound is classified as a steroidal alkaloid wikipedia.orgebi.ac.ukguidetopharmacology.orgnih.govrsc.orgnih.govrsc.org. It possesses a modified steroidal skeleton, specifically an abeo-9(10-19)-androstane type, characterized by a rearranged backbone and an oxa-bridge between the 5- and 8-positions ebi.ac.uknih.gov. The structure also includes a dimethylamino group at the 3-alpha position and an isoquinolin-7-yl group at the 17 position nih.gov. This unique pentacyclic skeleton is a defining feature of the cortistatin family rsc.org.

Overview of the Cortistatin Family (A-L)

The cortistatins are a family of steroidal alkaloids isolated from Corticium simplex ebi.ac.ukharvard.edu. The family includes several members, designated this compound through L, among others ebi.ac.ukharvard.edu. These compounds share a common modified steroidal skeleton but exhibit variations in their substitution patterns, primarily within the A, B, and C rings harvard.edu. These structural variations influence their biological activities harvard.edu. The cortistatins have been classified into three types based on the chemical structure of their side chain: isoquinoline (B145761), N-methyl piperidine (B6355638), or 3-methylpyridine (B133936) units ebi.ac.uknih.govresearchgate.net. Structure-activity relationship studies have indicated that the isoquinoline unit in the side chain is crucial for the anti-angiogenic activity of cortistatins ebi.ac.uknih.govresearchgate.net.

Significance of this compound in Biomedical Research

This compound holds significance in biomedical research primarily due to its potent anti-angiogenic and anti-proliferative activities nih.govacs.orgguidetopharmacology.org. It has shown remarkably selective antiproliferative activity against HUVECs nih.govresearchgate.net. This compound has also been shown to inhibit the migration and tubular formation of HUVECs induced by vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF) nih.govnih.govresearchgate.net.

Further research has identified this compound as a highly potent and selective inhibitor of certain protein kinases, specifically CDK8 and CDK19, which are associated with the Mediator complex wikipedia.orgebi.ac.ukguidetopharmacology.orgchemicalprobes.org. Studies have indicated that this compound is among the most selective kinase inhibitors known, showing inhibition primarily of CDK8 and CDK19 out of a large panel of kinases evaluated wikipedia.orgchemicalprobes.org. This selective kinase inhibition is believed to contribute to its biological effects, including its anti-leukemic activity chemicalprobes.org.

The potent and selective biological activities of this compound have made it a valuable scaffold for the development of potential therapeutic agents, particularly in the area of anticancer research nih.govrsc.org. The limited natural availability of this compound has spurred significant efforts in its total synthesis and the design and synthesis of simplified analogs with comparable or improved activity and pharmacokinetic properties nih.govresearchgate.netrsc.orgacs.orgbaranlab.org.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

882976-95-6 |

|---|---|

Molekularformel |

C30H36N2O3 |

Molekulargewicht |

472.6 g/mol |

IUPAC-Name |

(1S,2R,5S,6R,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-12,13-diol |

InChI |

InChI=1S/C30H36N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-5,8-9,13-15,17,22,24-27,33-34H,6-7,10-12,16H2,1-3H3/t22-,24+,25-,26-,27-,28-,29-,30-/m1/s1 |

InChI-Schlüssel |

KSGZCKSNTAJOJS-DZBMUNJRSA-N |

SMILES |

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

Isomerische SMILES |

C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC[C@@H]2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

Kanonische SMILES |

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

882976-95-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

17-epi-cortistatin A cortistatin A |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Biology of Cortistatin a

Challenges in Natural Sourcing and the Impetus for Total Synthesis

The isolation of cortistatin A from the marine sponge Corticium simplex yields limited quantities of the natural product. rsc.org This scarcity makes it challenging to conduct comprehensive biological studies, including detailed investigations into its mechanism of action and potential therapeutic applications. nih.govrsc.org The complex structure of this compound also makes direct isolation and purification from the natural source a labor-intensive process. These limitations in natural sourcing have provided a strong impetus for the development of efficient and scalable total synthesis routes. researchgate.netrsc.org Total synthesis offers a pathway to produce this compound and its analogs in sufficient quantities for research and potential development. nih.gov

Total Synthesis Approaches to this compound

The structural complexity of this compound, featuring a rearranged steroidal skeleton with a unique pentacyclic core and an appended isoquinoline (B145761) moiety, has made it a challenging and attractive target for synthetic chemists. researchgate.netrsc.orgorganic-chemistry.org Several research groups have successfully developed total synthesis routes, each employing diverse strategies to construct the intricate molecular architecture. researchgate.netorganic-chemistry.orgrsc.org

Early Seminal Syntheses (e.g., Baran, Nicolaou, Shair)

Some of the earliest successful total syntheses of this compound were reported by the research groups of Phil Baran, K. C. Nicolaou, and Matthew Shair. researchgate.netorganic-chemistry.orgrsc.org These seminal works laid the foundation for subsequent synthetic endeavors and showcased innovative chemical methodologies.

Baran's group reported a synthesis starting from the inexpensive and commercially available terrestrial steroid prednisone (B1679067), which already contains a significant portion of the carbon framework of this compound. nih.govresearchgate.netorganicchemistry.euacs.org Their route involved a challenging ring expansion strategy to construct the seven-membered B-ring and featured key transformations such as a directed, geminal C-H bisoxidation and a selective hydrogenation reaction. nih.govorganicchemistry.euacs.orgnih.gov

The Nicolaou group's synthesis utilized a cascade reaction as a key step to build the core structure of the alkaloid. organicchemistry.eunih.govorganic-chemistry.org Their approach involved the coupling of fragments followed by an oxa-Michael addition/aldol (B89426) reaction/dehydration cascade to form the central ring system. organicchemistry.euorganic-chemistry.org

Shair and co-workers developed an enantioselective synthesis that employed an aza Prins cyclization to form the core structure. organicchemistry.eunih.govorganic-chemistry.org Their route also featured a silicate-directed elimination/ring expansion reaction to introduce the seven-membered ring. organicchemistry.eunih.govorganic-chemistry.org

These early syntheses, while sometimes lengthy, demonstrated the feasibility of constructing the complex this compound skeleton and highlighted the need for novel and efficient chemical transformations.

Diverse Methodologies in Stereoselective Synthesis

The total synthesis of this compound requires precise control over multiple stereocenters. Consequently, various stereoselective methodologies have been developed and applied in different synthetic routes.

Cycloaddition Reactions

Cycloaddition reactions have been employed as powerful tools to construct cyclic systems and set multiple stereocenters in a single step. For instance, intramolecular [4+3] cycloaddition reactions of epoxy enolsilanes have been utilized to efficiently construct the B and C rings of the cortistatin core. nih.gov Other cycloaddition strategies, such as intramolecular cyclopropene-furan [2+4] cycloadditions, have also been explored for accessing the BCD rings. utexas.eduthieme-connect.com A furan-oxyallyl [4+3] cycloaddition has also been described for constructing the oxapentacyclic framework. acs.org

Tandem Transformations

Tandem or cascade reactions, where a sequence of reactions occurs without isolation of intermediates, offer advantages in terms of efficiency and step economy. The Nicolaou synthesis notably featured a base-mediated cascade involving oxa-Michael addition, aldol condensation, and dehydration to form the seven-membered ring and the diene moiety. organicchemistry.euorganic-chemistry.org Other tandem processes, such as a chemoselective, tandem geminal dihalogenation followed by fragmentation, have been employed in constructing the this compound core. nih.govnih.govbaranlab.org

Fragment Coupling Strategies

Many total syntheses of this compound have relied on convergent strategies involving the coupling of pre-constructed fragments. This approach allows for the independent synthesis of complex subunits before joining them to form the final molecule. For example, some routes involve coupling the A-ring fragment with a CD-ring precursor. harvard.edunih.govacs.org Palladium-catalyzed cross-coupling reactions, such as Stille coupling and Suzuki-Miyaura coupling, have been frequently used to connect these fragments, particularly for appending the isoquinoline moiety. researchgate.netorganicchemistry.eunih.govorganicchemistry.euorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org The Myers synthesis, for instance, involved coupling an o-vinyl benzylzinc reagent with an enol triflate intermediate. harvard.edunih.gov

Here is a table summarizing some key data points from different synthetic approaches:

| Research Group | Starting Material (Selected) | Key Methodologies (Selected) | Overall Yield (Cited, if available) |

| Baran | Prednisone | Ring expansion, geminal C-H bisoxidation, selective hydrogenation, Stille coupling | ~3% (unoptimized) acs.org |

| Nicolaou | Hajos-Wiechert ketone | Cascade reaction (oxa-Michael/aldol/dehydration), Sonogashira coupling, Suzuki coupling | Not explicitly stated as overall yield from starting material in snippets, but cascade yield mentioned as 52% organicchemistry.eu |

| Shair | Hajos-Parrish ketone | Silicate-directed elimination/ring expansion, aza Prins cyclization, Suzuki coupling | Not explicitly stated as overall yield from starting material in snippets, but final step yield mentioned as 20% synarchive.com |

| Myers | Literature compound (from Hajos-Parrish enedione) | Fragment coupling (benzylzinc/enol triflate), Ring-closing metathesis (RCM) | Not explicitly stated as overall yield from starting material in snippets. |

| Sarpong | (+)-Estrone | Benzylic cyanation, Demjanov rearrangement, Ene-yne cycloisomerization | Not explicitly stated as overall yield from starting material in snippets. researchgate.netthieme-connect.com |

Synthesis of this compound Analogues and Derivatives

Given the complexity and scarcity of natural this compound, significant efforts have been directed towards the synthesis of analogues and derivatives. These synthetic endeavors aim to simplify the structure while retaining or enhancing biological activity, improve pharmacological properties, and provide sufficient material for research. nih.govgoogle.comresearchgate.net

Rational Design of Simplified Analogues

Rational design of this compound analogues is often guided by structure-activity relationship (SAR) studies and consideration of the molecule's three-dimensional structure. researchgate.netacs.org The goal is to identify the minimal structural requirements for activity and to create compounds that are more synthetically accessible and potentially possess improved drug-like properties. mdpi.comresearchgate.net For instance, simplified analogues have been designed by focusing on appending the crucial isoquinoline moiety to a more planar tetracyclic core structure. nih.govresearchgate.net

Preparation of Didehydro-Cortistatin A (dCA)

Didehydro-Cortistatin A (dCA) is a notable analogue of this compound that has shown equipotent activity in certain biological contexts. google.comacs.org Its preparation has been achieved through chemical synthesis, offering a more cost-effective and scalable source compared to isolation from natural sponges. google.comnih.gov A synthetic route starting from the inexpensive terrestrial steroid prednisone has been developed, requiring a relatively small number of steps to produce gram quantities of dCA. nih.govgoogle.com dCA has demonstrated potent inhibition of Tat-mediated HIV transcription, highlighting its potential in antiviral therapy. google.comnih.govoup.comlife-science-alliance.org

Other Chemically Modified this compound Analogues (e.g., Pyrone- or Pyridone-Embedded)

Beyond simplified core structures, other chemically modified this compound analogues have been synthesized to explore the impact of variations in specific regions of the molecule. This includes the preparation of analogues where the A-ring is replaced or modified, such as pyrone- or pyridone-embedded analogues. mdpi.comresearchgate.netnih.gov These modifications are designed to investigate the effect of different substituents and ring systems on biological activity and selectivity. For example, pyridone analogues bearing specific substituents have shown potent and selective growth inhibitory activity against human umbilical vein endothelial cells (HUVECs), in some cases exceeding the activity of the natural product. mdpi.comresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

SAR studies are crucial for understanding how structural features of this compound and its analogues relate to their biological activities. These studies involve synthesizing a series of compounds with systematic structural variations and evaluating their biological effects. rsc.orgacs.org

Identification of Key Structural Determinants for Biological Activity

SAR studies have helped identify key structural determinants responsible for the potent and selective biological activities of this compound. These studies often compare the activity of natural cortistatins with different substitution patterns and synthetic analogues. harvard.edu

Research has consistently shown that the isoquinoline moiety attached at the C17 position of the steroidal core is a crucial determinant for the anti-angiogenic activity of cortistatins, particularly their selective antiproliferative activity against HUVECs. rsc.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov Cortistatins and related compounds lacking the isoquinoline unit, such as those with N-methyl piperidine (B6355638) or 3-methylpyridine (B133936) side chains, exhibit significantly reduced or absent anti-angiogenic activity and lose their selectivity. rsc.orgresearchgate.netresearchgate.net This strongly suggests that the isoquinoline group is essential for proper interaction with the biological target(s) mediating the anti-angiogenic effects. researchgate.netresearchgate.net Furthermore, the stereochemistry at C-17, where the isoquinoline is attached, also plays a critical role, with the β-oriented isoquinoline being important for potent activity. nih.gov

Table 1: Antiproliferative Activity of this compound and Selected Analogues against HUVECs

| Compound | IC50 (µM) against HUVECs | Selectivity Index (vs. KB3-1 cells) | Source |

| This compound | 0.0018 - 0.0026 | ≥ 3000 - 3150 | jst.go.jpnih.govmdpi.com |

| Analogue 2 (CD-trans-fused) | 0.035 | 13 | jst.go.jp |

| Analogue 16 (CD-cis-fused) | 1.5 | Weak | jst.go.jp |

| Pyridone Analog 19 | 0.001 | 6400 | mdpi.comresearchgate.netnih.gov |

| Didehydro-Cortistatin A (dCA) | ~0.00035 (EC50) | Not specified in source | researchgate.net |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: Impact of Side Chain on Anti-angiogenic Activity

| Compound Class | Side Chain Type | Anti-angiogenic Activity (HUVECs) | Selectivity | Source |

| Cortistatins with Isoquinoline (e.g., A, J, K, L) | Isoquinoline | Potent and Selective | High | rsc.orgresearchgate.netresearchgate.net |

| Cortistatins E, F, G, H | N-methyl piperidine or 3-methylpyridine | Weak | Low/None | rsc.orgresearchgate.netresearchgate.net |

Importance of Steroidal Core Fused Ring Structure (e.g., CD-Trans-fused)

The steroidal core of this compound features a unique pentacyclic skeleton, which is a modified steroid structure. rsc.orgrsc.org The fusion of the rings within this core structure is crucial for its biological activity. Specifically, the stereochemistry of the CD-ring fusion plays an essential role in the selective antiproliferative activity against HUVECs. nih.govfrontiersin.org Research involving synthetic analogues has demonstrated that a CD-trans-fused skeleton is important for potent and selective activity. nih.govfrontiersin.org An analogue with a CD-cis-fused skeleton showed significantly weaker antiproliferative effects and reduced selectivity compared to this compound and analogues with the CD-trans fusion. nih.govfrontiersin.org

| Compound | CD-Ring Fusion | HUVEC Antiproliferative Activity (IC₅₀) | Selectivity Index (vs. KB3-1 cells) |

| This compound | trans | 0.0018 µM | >3000 |

| Analogue 36 | trans | 0.035 µM | Not specified |

| Analogue 37 (mix) | cis | 1.5 µM | 9-fold |

This highlights that the specific three-dimensional arrangement dictated by the CD-trans fusion is critical for proper interaction with the biological target(s) responsible for this compound's activity. frontiersin.org

Influence of A-Ring Substituents

The A-ring of this compound also bears substituents that influence its biological activity. Studies on simplified analogues have investigated the effect of substituents at positions corresponding to C-2 and C-4 of the A-ring. mdpi.comnih.govresearchgate.net For instance, a pyridone analogue bearing a methyl group at C-2 and a hydroxyl group at C-4 demonstrated potent and selective growth inhibitory activity against HUVECs, exceeding that of the natural product this compound in some assays. mdpi.comnih.govresearchgate.net

Conversely, the introduction of a nonpolar substituent at a position where this compound has a hydroxyl group (C-2) increased bioactivity in one study, indicating that the nature of the substituent at specific A-ring positions is important and not always directly correlated with the functional group present in the natural product. mdpi.com The introduction of a polar substituent at C-4 further enhanced antiproliferative activity against HUVECs without losing cell selectivity. mdpi.com These findings suggest that modifications to the A-ring, particularly at C-2 and C-4, can significantly impact potency and selectivity. mdpi.comnih.govresearchgate.net

Correlating Structural Modifications with Potency and Selectivity

Structure-activity relationship (SAR) studies on cortistatins and their synthetic analogues have provided valuable insights into the key structural features required for their biological activity. The isoquinoline unit in the side chain has been identified as crucial for the anti-angiogenic activity of cortistatins. researchgate.netresearchgate.net Variations in the structure of the side chain, classified into isoquinoline, N-methyl piperidine, or 3-methylpyridine units, lead to differing levels of activity. researchgate.netresearchgate.net

Beyond the side chain, modifications to the steroidal core also impact potency and selectivity. As discussed, the CD-trans-fused skeleton is essential. nih.govfrontiersin.org The stereochemistry at C-17 in the D-ring is also critical for biological behavior. nih.gov While Δ¹⁶-cortistatin A, which lacks the C-17 stereochemistry, retains high potency against HUVECs, 17-epi-cortistatin A, with altered stereochemistry at C-17, does not exhibit useful levels of activity. nih.gov

Studies have also explored the necessity of functional groups on the A and D rings. Analogues lacking both the dimethylamino and hydroxyl groups of this compound were found to exhibit comparable biological activity to the parent compound, suggesting these specific functionalities may not be essential for activity. nih.gov However, other studies indicate that the position of the diene system is more important for activity against HUVECs than the hydroxyl group at the A-ring. frontiersin.org The introduction of an acetamide (B32628) moiety on the A-ring structure dramatically enhanced selective antiproliferative activity against endothelial cells in one study. researchgate.net

Advanced Synthetic Techniques for Scalable Production and Medicinal Chemistry

The structural complexity and limited natural supply of this compound have necessitated the development of advanced synthetic techniques for its production and the generation of analogues for medicinal chemistry studies. researchgate.netrsc.orgharvard.eduresearchgate.netrsc.org Multiple total syntheses of this compound have been reported, employing diverse strategies to construct its challenging pentacyclic skeleton. researchgate.netrsc.orgharvard.eduresearchgate.netnih.govresearchgate.netutexas.eduorganic-chemistry.orgacs.org

Key advancements in synthetic methodology applied to this compound synthesis include directed C-H bisoxidation, fragmentation cascades to access expanded B-ring systems, chemoselective cyclizations to install the oxabicycle, and selective hydrogenation reactions. acs.org Modular and convergent strategies, utilizing reactions such as intramolecular oxa-Michael addition/aldol/dehydration cascades and coupling reactions (e.g., Sonogashira and Suzuki-Miyaura), have been employed to assemble the core framework and side chain. nih.gov

More recent efforts have focused on developing more efficient and scalable routes, sometimes starting from readily available steroid precursors like prednisone. nih.govacs.orgresearchgate.netnih.gov These advanced techniques aim to provide copious quantities of this compound and its analogues to facilitate further biological studies and the development of potential therapeutic agents. nih.govresearchgate.netnih.govacs.org The development of simplified, more easily synthesized analogues, such as didehydro-Cortistatin A (dCA), which retains significant potency and exhibits desirable properties, is also a key aspect of medicinal chemistry efforts driven by synthetic capabilities. nih.govresearchgate.net

| Synthetic Strategy Example | Key Reactions/Features | Outcome | Reference |

| Baran group synthesis from prednisone | Directed C-H bisoxidation, fragmentation cascade, chemoselective cyclization, selective hydrogenation | Scalable route to this compound and analogues | nih.govacs.orgresearchgate.netnih.gov |

| Nicolaou group modular and convergent strategy | Intramolecular oxa-Michael addition/aldol/dehydration cascade, Sonogashira/Suzuki-Miyaura couplings | Total syntheses of cortistatins A and J and analogues | nih.gov |

| Myers group synthesis from a common precursor | Metathesis for B-ring closure, metal-coupling, divergent synthesis of multiple cortistatins | Access to cortistatins A, J, K, and L | harvard.eduorganic-chemistry.org |

| Synthesis utilizing CD-ring fragment of vitamin D₂ | Investigation of CD-ring fusion stereochemistry | Synthesis of CD-trans and CD-cis analogues, highlighting importance of trans fusion | nih.govfrontiersin.org |

| Synthesis of simplified pyrone- or pyridone-embedded analogs | Modifications to the A-ring substituents | Identification of analogues with enhanced potency and selectivity | mdpi.comnih.govresearchgate.net |

These synthetic advancements are critical for overcoming the supply limitations from natural sources and enabling comprehensive medicinal chemistry programs to explore the full therapeutic potential of this compound and its derivatives. nih.govresearchgate.netnih.govacs.org

Biological Activities and Therapeutic Potential of Cortistatin a

Anti-Angiogenic Mechanisms and Therapeutic Applications

The anti-angiogenic activity of cortistatin A is well-documented, involving the disruption of several key processes required for new blood vessel formation. wikipedia.orgacs.org

Inhibition of Endothelial Cell Proliferation (e.g., HUVECs)

A key mechanism by which this compound exerts its anti-angiogenic effect is through the inhibition of endothelial cell proliferation. wikipedia.orgacs.org Studies have shown that this compound potently inhibits the growth of human umbilical vein endothelial cells (HUVECs), a commonly used model for endothelial cells in angiogenesis research. researchgate.netwikipedia.orgacs.org This inhibitory activity is reported to be highly selective, with significantly lower potency observed against other cell lines, including various tumor cells and normal fibroblasts. acs.orgjst.go.jpu-tokyo.ac.jp

Data compiled from various sources. acs.orgu-tokyo.ac.jpresearchgate.net

Suppression of Endothelial Cell Migration and Tubular Formation

Beyond inhibiting proliferation, this compound also interferes with other critical steps in angiogenesis, namely endothelial cell migration and tubular formation. researchgate.netjst.go.jpnih.govmdpi.com These processes are essential for endothelial cells to move and organize into tube-like structures that form new blood vessels. embopress.org Research indicates that this compound can inhibit VEGF-induced migration of HUVECs and basic fibroblast growth factor (bFGF)-induced tubular formation. researchgate.netnih.gov

Exploration in Cancer Therapy (e.g., Tumor Growth Mitigation)

Given that tumor growth and metastasis are highly dependent on the formation of new blood vessels to supply nutrients and oxygen, the anti-angiogenic properties of this compound have led to its exploration as a potential agent in cancer therapy. jst.go.jpfrontiersin.orgresearchgate.netasianscientist.com By inhibiting angiogenesis, this compound could potentially mitigate tumor growth. asianscientist.compharmacytimes.com Simplified analogs of this compound have been synthesized and evaluated for their potential as antitumor substances targeting angiogenesis. researchgate.netmdpi.com Some studies suggest that this compound exhibits potent antiproliferative activity against certain types of acute myeloid leukemia (AML) cells by selectively inhibiting cyclin-dependent kinase 8 (CDK8). wikipedia.orgmdpi.com However, the effect on solid tumor cell lines has been reported to be less pronounced in some contexts, although the effect on endothelial cells was not always tested in those specific studies. mdpi.com The somatostatin (B550006)/cortistatin system has also been explored for its potential antitumor actions in androgen-independent prostate cancer cells, where treatment with cortistatin peptides was observed to reduce parameters linked to tumor growth and metastasis, such as proliferation and migration. nih.gov

Potential in Ocular Neovascularization Disorders (e.g., Wet Macular Degeneration)

Diseases characterized by abnormal blood vessel growth in the eye, such as wet age-related macular degeneration (wet AMD), are significant causes of vision loss. brightfocus.orgasrs.orgmayoclinic.org Wet AMD involves the growth of abnormal, leaky blood vessels in the choroid beneath the macula, a process known as choroidal neovascularization (CNV). brightfocus.orgmayoclinic.org The potent anti-angiogenic activity of this compound has led to investigations into its potential for treating such ocular neovascularization disorders. nih.gov A derivative of this compound has shown effectiveness in reducing experimentally induced choroidal neovascularization in animal models. arvojournals.org This suggests that this compound or its analogs may be candidates for treating exudative age-related macular degeneration, particularly in patients who may be refractory to existing therapies. arvojournals.org

Molecular Targets and Signaling Pathways in Anti-Angiogenesis

Understanding the molecular targets and signaling pathways modulated by this compound is crucial for elucidating its anti-angiogenic mechanisms. While some studies initially explored common angiogenic pathways, research has also pointed towards potentially unique mechanisms. acs.orgjst.go.jp

This compound has been shown to inhibit endothelial cell proliferation and migration without affecting the phosphorylation of ERK1/2 and p38, which are signaling molecules typically involved in migration and tubular formation induced by growth factors like VEGF and bFGF. researchgate.netjst.go.jpnih.gov This suggests that this compound's activity may be independent of the canonical VEGF signal pathway, which is a common target for many existing anti-angiogenesis drugs. researchgate.netmdpi.com

Some studies have suggested that this compound may selectively inhibit protein kinases such as Rho-associated kinase (ROCK), cyclin-dependent kinase 8 (CDK8), and cyclin-dependent kinase 11 (CDK11). CDK8 and CDK19 have been identified as highly selective targets of this compound in some contexts, and their inhibition has been linked to anti-leukemic activity. wikipedia.orgebi.ac.uk However, other research has suggested that CDK8 and CDK11 might not be related to the anti-angiogenic activity of this compound in endothelial cells. jst.go.jp Target identification studies for this compound's anti-angiogenic effects are ongoing. jst.go.jp

Inhibition of Specific Protein Phosphorylation (e.g., Unidentified 110kDa Protein)

An intriguing finding regarding the molecular mechanism of this compound's anti-angiogenic activity is its effect on the phosphorylation of a specific protein. Although this compound does not appear to affect the phosphorylation of ERK1/2 and p38 in response to VEGF, it has been observed to inhibit the phosphorylation of an unidentified 110kDa protein in HUVECs upon treatment with this compound. researchgate.netnih.govebi.ac.uk This suggests that this compound may act through a signaling pathway distinct from those commonly targeted by anti-angiogenic agents, potentially involving this 110kDa protein. acs.orgjst.go.jp Further research is needed to identify this protein and fully understand its role in the anti-angiogenic mechanism of this compound.

Independence from Canonical VEGF Signaling Pathways

This compound exhibits anti-angiogenic properties by selectively inhibiting the proliferation of endothelial cells. wikipedia.orgrsc.org While angiogenesis is often associated with Vascular Endothelial Growth Factor (VEGF) signaling, research suggests that this compound's mechanism of action in inhibiting endothelial cell proliferation and angiogenesis can be independent of canonical VEGF signaling pathways. google.comuco.esbohrium.com Studies have shown that this compound can disrupt the proliferation of cancer cells and reduce inflammation, with its anti-angiogenic effects being a key aspect of its potential in anti-cancer therapies, particularly where inhibiting blood vessel formation is beneficial. rsc.org

Anti-HIV-1 Activity of this compound Analogues

This compound itself has been reported as a high-affinity ligand of CDK11, and a simpler-to-synthesize analog, didehydro-cortistatin A (dCA), showed similar activity initially. oup.com However, while dCA potently blocked HIV production, this activity was not correlated with CDK11 inhibition. oup.com Research has since focused on the potent anti-HIV-1 activity of this compound analogues, particularly didehydro-cortistatin A (dCA). nih.govnih.gov

Didehydro-Cortistatin A (dCA) as an HIV-1 Transcriptional Inhibitor

Didehydro-cortistatin A (dCA) is a synthetic analogue of this compound that has demonstrated potent inhibition of HIV-1 transcription. nih.govnih.govlife-science-alliance.orgnatap.org Unlike antiretroviral therapy (ART) which primarily inhibits viral replication, dCA targets the transcriptional stage of the HIV life cycle. nih.govnatap.orgasm.org Studies have shown that dCA can potently and selectively inhibit Tat transactivation of the HIV promoter at nanomolar concentrations. nih.govnatap.org This inhibition reduces cell-associated HIV-1 RNA and viral particle production in both acutely and chronically infected cells. natap.org

Mechanism of Action: Targeting the HIV-1 Tat Protein

The anti-HIV-1 activity of dCA is primarily mediated through its specific interaction with the viral transactivator protein, Tat. nih.govnih.govlife-science-alliance.orgnatap.org Tat plays a critical role in enhancing HIV transcription by binding to the transactivation response element (TAR) RNA hairpin structure in viral mRNA and recruiting host cell factors, such as the positive transcription elongation factor b (P-TEFb), to promote transcriptional elongation. oup.comnih.govasm.org

dCA specifically binds to the basic domain of the Tat protein, interfering with the Tat-TAR interaction. oup.comnih.govlife-science-alliance.orgnatap.orgmdpi.com This binding prevents Tat from effectively recruiting the necessary cellular machinery for efficient viral transcription. oup.commdpi.com The mechanism of action of dCA is independent of its activity on other known ligands like CDK8 and CDK19, as demonstrated by studies using RNA interference and analyses of dCA analogues. oup.comlife-science-alliance.orgmdpi.com Analogs of this compound that are potent CDK8 inhibitors are inactive against HIV transcription, while dCA analogs without kinase activity remain potent Tat inhibitors. oup.comlife-science-alliance.org

Data illustrating the effect of dCA on Tat-dependent transcription can be summarized as follows:

| Compound | Target | Effect on HIV-1 Transcription | EC50 (nM) |

| dCA | HIV-1 Tat | Inhibition | Low nanomolar nih.govnatap.org |

| This compound | CDK8, CDK19 | No inhibition mdpi.com | N/A |

| CDK8 Inhibitors (certain analogs) | CDK8 | No inhibition of HIV-1 transcription life-science-alliance.org | N/A |

| dCA Analogs (without kinase activity) | HIV-1 Tat | Potent inhibition oup.comlife-science-alliance.org | N/A |

Induction of HIV-1 Deep Latency

A significant finding regarding dCA is its ability to induce a state of deep latency in HIV-1 infected cells. nih.govnih.govnatap.orgimmunopaedia.org.zaasm.orgsigmaaldrich.com While ART can suppress viral replication, it does not eliminate the latent viral reservoir. nih.govnih.govnatap.org This reservoir of latently infected cells is a major barrier to an HIV cure, as the virus can reactivate upon cessation of ART. oup.comnih.govnih.govnatap.org

dCA promotes the establishment of epigenetic modifications at the HIV promoter, leading to persistent transcriptional silencing. oup.comnih.govnatap.orgimmunopaedia.org.zaasm.orgsigmaaldrich.com This results in a state of latency from which viral reactivation capacity is greatly diminished, even upon stimulation with latency-reversing agents. nih.govnatap.orgasm.orgimmunopaedia.org.zaasm.orgsigmaaldrich.com Studies have shown that dCA treatment reduces residual levels of viral transcription in models of HIV latency and breaks the Tat-mediated transcriptional feedback loop. natap.orgasm.orgsigmaaldrich.com The epigenetic repression induced by dCA appears to be durable, with inhibited viral rebound observed even after the removal of the compound in in vitro and in vivo models. immunopaedia.org.zaasm.orgresearchgate.net

Research findings on dCA's effect on viral reactivation:

| Cell Model / Condition | Effect of dCA Treatment | Viral Reactivation Capacity | Source |

| Latently infected cell lines | Reduces residual transcription, induces epigenetic repression | Greatly diminished | natap.orgasm.orgasm.orgsigmaaldrich.com |

| Primary CD4+ T cells from ART-suppressed individuals | Inhibits viral reactivation upon stimulation | Greatly diminished | natap.orgasm.orgsigmaaldrich.com |

| Humanized mouse model of HIV-1 latency | Delays and reduces viral rebound after ART interruption | Significantly reduced | immunopaedia.org.zaasm.org |

Implications for HIV Functional Cure Strategies

The ability of dCA to induce deep latency and prevent viral reactivation has significant implications for the development of HIV functional cure strategies. oup.comnih.govnih.govimmunopaedia.org.zamdpi.com A functional cure aims to achieve a state where the virus remains in the body but is durably suppressed without the need for continuous ART. oup.commdpi.commdpi.com

The "block-and-lock" approach is one such strategy, which seeks to transcriptionally and epigenetically silence the integrated provirus, thereby blocking viral reactivation. oup.commdpi.comimmunopaedia.org.zamdpi.comscripps.edu dCA's mechanism of inhibiting Tat-dependent transcription and promoting epigenetic silencing aligns well with this approach. oup.commdpi.comimmunopaedia.org.zamdpi.com Preclinical studies using dCA, particularly in combination with ART, have provided proof-of-concept for the block-and-lock strategy by demonstrating accelerated viral control and delayed/reduced viral rebound upon treatment interruption. oup.comimmunopaedia.org.zascripps.edu The potential of dCA to reduce the size of the latent reservoir over time by maintaining a prolonged state of latency is an active area of research. nih.govnatap.org

Neuroprotective and Anti-Inflammatory Effects

Beyond its effects on angiogenesis and HIV, cortistatin has demonstrated neuroprotective and anti-inflammatory properties. biorxiv.orgresearchgate.netaai.orgresearchgate.netbiorxiv.orgnih.gov Cortistatin is a cyclic neuropeptide found in the central nervous system (CNS) and the immune system. biorxiv.orgaai.orgnih.gov It shares some homology and receptors with somatostatin but exhibits unique functions. biorxiv.orgnih.gov

Cortistatin has shown potent anti-inflammatory activity in various preclinical models of inflammatory and autoimmune disorders. biorxiv.orgresearchgate.netaai.orgresearchgate.netbiorxiv.orgnih.gov It can down-regulate the production of inflammatory mediators by activated macrophages and has protected against lethality in murine models of endotoxemia by decreasing systemic and local levels of cytokines, chemokines, and acute phase proteins. nih.gov

In the context of neuroinflammation and neurodegenerative disorders, cortistatin treatment has demonstrated beneficial effects. biorxiv.orgresearchgate.netaai.orgresearchgate.netbiorxiv.org It has shown neuroprotective effects in models of conditions such as multiple sclerosis, meningoencephalitis, excitotoxicity, neuropathic pain, and Parkinson's disease. biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org These effects are associated with a reduction in pro-inflammatory mediators, modulation of glial cell responses (microglia and astrocytes), and the promotion of neurotrophic factors. biorxiv.orgresearchgate.netaai.orgresearchgate.netnih.gov Studies in models of ischemic stroke have also indicated that cortistatin can reduce brain injury, modulate glial responses, protect the blood-brain barrier (BBB), and decrease peripheral immune activity. biorxiv.orgbiorxiv.org

Data on cortistatin's anti-inflammatory and neuroprotective effects:

| Model / Condition | Observed Effects of Cortistatin Treatment | Source |

| Murine models of endotoxemia | Down-regulation of inflammatory mediators, protection against lethality, reduced inflammatory cell infiltration, decreased cytokine/chemokine levels | nih.gov |

| Experimental Autoimmune Encephalomyelitis (EAE) model (multiple sclerosis model) | Reduced clinical severity, decreased inflammatory infiltrates, reduced demyelination/axonal damage, decreased Th1/Th17 cells, increased regulatory T cells, modulated glial activity | aai.org |

| MPTP-induced Parkinson's disease model | Mitigated loss of dopaminergic neurons, diminished glial cell activation, reduced immune mediator production, promoted neurotrophic factors | researchgate.netresearchgate.netnih.govresearchgate.net |

| Ischemic stroke model | Improved neurological score, smaller lesions, modulated glial response, protected BBB, decreased peripheral immune activity | biorxiv.orgbiorxiv.org |

Modulation of Neuroinflammation in Neurodegenerative Models

Neuroinflammation, characterized by the activation of glial cells and the production of immune mediators, is increasingly recognized as a significant contributor to the progression of neurodegenerative diseases like Parkinson's disease and multiple sclerosis. nih.govmdpi.com this compound has demonstrated the ability to modulate these neuroinflammatory processes in various preclinical models. nih.govmdpi.comresearchgate.netachucarro.org

Attenuation of Glial Cell Activation and Immune Mediator Production

Studies have shown that this compound can diminish the presence and activation of glial cells, including microglia and astrocytes, in affected brain regions in models of neuroinflammation and neurodegeneration. nih.govmdpi.comresearchgate.netachucarro.org Activated glial cells release a variety of inflammatory mediators that can be detrimental to neuronal survival. aai.org this compound has been observed to reduce the production of these mediators. nih.govmdpi.comresearchgate.net

Research in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, demonstrated that cortistatin reduced the production of inflammatory cytokines such as TNF-α and IL-6, as well as nitric oxide (NO) by activated astrocytes and microglia. aai.org Similarly, in a preclinical mouse model of Parkinson's disease induced by MPTP, cortistatin treatment diminished the presence and activation of glial cells and reduced the production of immune mediators in affected brain regions. nih.govmdpi.comresearchgate.netnih.gov Cortistatin has been shown to inhibit the production of pro-inflammatory cytokines including TNF-α, IL-6, IL-1β, and IL-12 by macrophages activated by lipopolysaccharide (LPS). karger.com It also inhibits the production of cytotoxic mediators like prostaglandin (B15479496) E2 and nitric oxide by activated macrophages and microglia. karger.com

The modulation of local inflammatory mediators produced by glial populations suggests that cortistatin plays an immunoregulatory role in shaping the neuroinflammatory response. mdpi.com

Below is a table summarizing some of the inflammatory mediators whose production is affected by this compound:

| Inflammatory Mediator | Effect of this compound | Source Cells (Examples) |

| TNF-α | Downregulation | Activated astrocytes, microglia, macrophages karger.comaai.orgnih.gov |

| IL-6 | Downregulation | Activated astrocytes, microglia, macrophages karger.comaai.orgnih.gov |

| NO | Inhibition | Activated microglia, macrophages karger.comaai.org |

| IL-1β | Downregulation | Macrophages karger.comnih.gov |

| IL-12 | Inhibition | Macrophages karger.comnih.gov |

| Prostaglandin E2 | Inhibition | Activated macrophages, microglia karger.com |

| CXCL2 (MIP2) | Inhibition | Mouse macrophages, synovial cells karger.com |

| CCL5 (Rantes) | Inhibition | Mouse macrophages, synovial cells karger.com |

Protection of Dopaminergic Neurons (e.g., in Parkinson's Disease Models)

Parkinson's disease (PD) is characterized by the progressive degeneration of dopaminergic neurons in the substantia nigra. nih.govmdpi.comnih.gov Neuroinflammatory responses are believed to play a significant role in this neurodegenerative process. nih.govmdpi.com Preclinical studies using the MPTP-induced mouse model of PD have investigated the potential therapeutic effects of this compound. nih.govmdpi.comnih.gov

Treatment with this compound has been observed to mitigate the MPTP-induced loss of dopaminergic neurons in the substantia nigra and their connections to the striatum. nih.govmdpi.comresearchgate.netnih.govresearchgate.net This protective effect on dopaminergic neurons has also been demonstrated in in vitro models of PD, where this compound treatment reduced the cell death of dopaminergic neurons exposed to neurotoxins. nih.govmdpi.comnih.gov The neuroprotective effects of this compound in PD models align with its ability to modulate glial activation and reduce the production of neurotoxic immune mediators. mdpi.comnih.gov

Promotion of Neurotrophic Factor Expression (e.g., BDNF)

Beyond its anti-inflammatory effects, this compound has also been shown to promote the expression of neurotrophic factors, which are crucial for neuronal survival, growth, and differentiation. nih.govresearchgate.netnih.gov Brain-derived neurotrophic factor (BDNF) is a key neurotrophic factor involved in neuronal plasticity and survival, and its signaling through the TrkB receptor is important for the maturation and function of inhibitory interneurons, including those expressing cortistatin. nih.govnih.goveneuro.orgd-nb.infoeneuro.orgconfex.com

In the MPTP mouse model of PD, cortistatin administration promoted the expression of neurotrophic factors in the striatum. nih.govresearchgate.netnih.gov Research in EAE mice also indicated that cortistatin increased the production of neurotrophic factors like BDNF in the spinal cord and spleen/draining lymph nodes. aai.org This suggests that the neuroprotective effects of this compound may be mediated, in part, through the upregulation of endogenous neurotrophic support. nih.govresearchgate.netaai.orgnih.gov

Below is a table illustrating the effect of this compound on BDNF expression in EAE mice:

| Tissue/Cells | Effect of this compound on BDNF Gene Expression |

| Spinal cords (EAE mice) | Increased (relative to control) |

| Spleen/DLNs (EAE mice) | Increased (relative to control) |

| Neuron-glial cocultures | Induces expression |

Interactive Table: Effect of this compound on BDNF Gene Expression in EAE Mice

Immunoregulatory Properties

This compound is recognized as a potent immunomodulatory factor with the capacity to regulate both innate and adaptive immune responses. karger.comnih.govnih.gov Its immunoregulatory effects contribute to its therapeutic potential in inflammatory and autoimmune diseases. karger.comnih.gov

Downregulation of Th1 Responses and Macrophage Activation

This compound has been shown to downregulate the inflammatory response mediated by activated macrophages. nih.govnih.gov It inhibits the production of a wide range of inflammatory mediators by endotoxin-activated macrophages. nih.gov This deactivation of resident and infiltrating macrophages is considered a major mechanism involved in the anti-inflammatory action of this compound. nih.gov

Furthermore, this compound has demonstrated the ability to modulate T helper cell (Th) responses, particularly downregulating Th1 responses. nih.govaai.orgnih.govnih.gov Th1 cells play a crucial role in cell-mediated immunity and are implicated in the pathogenesis of several autoimmune and inflammatory diseases. nih.govnih.gov In models of inflammatory bowel disease and experimental arthritis, cortistatin treatment downregulated the expression of Th1-type cytokines like IFN-γ and TNF-α. nih.govnih.gov Cortistatin decreased the presence and activation of encephalitogenic Th1 cells in preclinical models of EAE. aai.org This effect appears to be exerted directly on lymphoid cells. aai.org

Induction of Immunosuppressive Regulatory T Cells (Treg)

Regulatory T cells (Tregs) are a subset of T cells that play a critical role in maintaining immune tolerance and preventing autoimmunity by suppressing the activity of other immune cells. nih.govimmunology.orgnih.gov this compound has been shown to increase the number of regulatory T cells with suppressive effects. karger.comaai.org

In animal models of autoimmune disorders, administration of this compound increased the number of CD4+FoxP3+ Treg cells, which correlated with disease amelioration. karger.comresearchgate.net FoxP3 is a key transcription factor that determines the development and function of natural Tregs. immunology.orgnih.gov The cortistatin-mediated increase in suppressive T cells during an ongoing autoimmune response helps regulate the activity of self-reactive Th1 and Th17 clones. karger.com

Below is a table summarizing the effects of this compound on Th1 and Treg cells:

| Cell Type | Effect of this compound | Relevant Findings |

| Th1 cells | Downregulation of activation and cytokine production | Decreased presence/activation in EAE; downregulated IFN-γ and TNF-α in colitis and arthritis models. aai.orgnih.govnih.gov |

| Treg cells | Induction/Increase in number | Increased CD4+FoxP3+ Treg cells in autoimmune disorder models. karger.comresearchgate.net |

Interactive Table: Effects of this compound on Th1 and Treg Cells

Alleviation of Pain (e.g., Neuropathic Pain)

Cortistatin, a neuropeptide, has demonstrated analgesic effects in experimental models of pain, including neuropathic pain. nih.govnih.govresearchgate.net Neuropathic pain, a chronic condition resulting from damage to the somatosensory system, is often challenging to treat effectively with existing drugs due to limited efficacy and significant side effects. nih.gov Research indicates that cortistatin can ameliorate key manifestations of chronic neuropathic pain, such as hyperalgesia and allodynia, in models of peripheral nerve injury induced by chronic constriction or partial transection of the sciatic nerve, as well as in models of diabetic neuropathy. nih.gov

The analgesic mechanisms of cortistatin are considered multitargeted. It appears to regulate the hypersensitization of primary nociceptors that occurs following nerve damage. nih.gov Furthermore, cortistatin has been shown to inhibit neuroinflammatory responses and enhance the production of neurotrophic factors at both peripheral and central levels. nih.govmdpi.com Studies have also suggested a neuroregenerative and neuroprotective capacity of cortistatin in models of severe peripheral nerve transection. nih.gov Interestingly, the nociceptive system itself responds to nerve injury by secreting cortistatin, and a deficiency in this neuropeptide has been observed to exacerbate neuropathic pain responses and peripheral nerve dysfunction in experimental settings. nih.gov These findings position cortistatin-based therapies as promising avenues for treating chronic neuropathic pain of varying etiologies. nih.gov

Anti-Fibrotic Actions in Disease Models

Recent evidence highlights the potent anti-fibrotic activities of cortistatin in various tissues and organs, suggesting its potential in treating chronic fibrotic disorders. nih.govresearchgate.net Fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, contributes to the pathology of numerous diseases affecting organs such as the lungs, skin, and liver. nih.govresearchgate.netkarger.com

Studies have shown that cortistatin can regulate dermal and pulmonary fibrosis in experimental models of systemic sclerosis, a connective tissue disorder characterized by progressive fibrosis of the skin and internal organs. karger.com In bleomycin-challenged mice, which serve as a preclinical model for scleroderma, deficiency in cortistatin led to exacerbated histopathological signs, including thicker and more fibrotic dermal layers, enlarged epidermis, and increased inflammatory infiltration. karger.com Cortistatin deficiency also enhanced dermal collagen deposits, connective tissue growth factor expression, and loss of microvessels, increasing the predisposition to severe complications like pulmonary fibrotic disease. karger.com Treatment with cortistatin was observed to mitigate these pathological processes. karger.com

Cortistatin's anti-fibrotic effects are believed to be directly exerted by regulating the activation of fibroblasts and their differentiation into myofibroblasts, which are key cellular effectors in pathological fibrosis. nih.govresearchgate.net This action appears to be independent of its anti-inflammatory activity. nih.govresearchgate.net Experimental models of toxin-induced liver fibrosis have also indicated that deficiency in cortistatin increases disease severity. researchgate.net

Antiproliferative Activity Beyond Endothelial Cells

While initially identified for its selective antiproliferative activity against human umbilical vein endothelial cells (HUVECs), this compound has also demonstrated antiproliferative effects on other cell types, particularly certain cancer cell lines. mdpi.comresearchgate.netchemicalprobes.org

Inhibition of Cyclin-Dependent Kinases (CDK8/CDK19)

A key mechanism underlying some of this compound's biological activities, including its antiproliferative effects, is its potent and highly selective inhibition of the Mediator-associated kinases CDK8 and its paralogue CDK19. researchgate.netchemicalprobes.orgnih.govmedkoo.com CDK8 and CDK19 are components of the Mediator complex, a large protein complex that plays a crucial role in regulating gene transcription by RNA polymerase II. nih.gov

Studies have shown that this compound binds to the CDK8-CCNC dimer with sub-nanomolar affinity. nih.gov Kinome profiling assays evaluating a large number of kinases have consistently confirmed CDK8 and CDK19 as primary targets of this compound, even at concentrations significantly exceeding its IC50 for CDK8. wikipedia.orgresearchgate.netchemicalprobes.orgnih.govharvard.edu This high selectivity makes this compound a valuable chemical probe for studying the roles of CDK8 and CDK19. chemicalprobes.org Inhibition of CDK8 and CDK19 by this compound has been shown to impact the phosphorylation of known CDK8 targets, such as STAT1 and SMAD2/3, in vivo. researchgate.net

Interactive Data Table: this compound Binding Affinity to CDK8 and CDK19

| Target | Binding Affinity (Kd) | Reference |

| CDK8-CCNC dimer | 195 pM | nih.gov |

| CDK8 | 17 nM | researchgate.net |

| CDK19 | 10 nM | researchgate.net |

Impact on Specific Cancer Cell Lines (e.g., Acute Myeloid Leukemia)

This compound has demonstrated potent antiproliferative activity against certain cancer cell lines, notably those derived from acute myeloid leukemia (AML). wikipedia.orgchemicalprobes.orgharvard.edunih.gov Research has indicated that this compound can inhibit the growth of AML cells in vitro and in vivo mouse models. wikipedia.orgchemicalprobes.orgharvard.edu

Studies have identified that the anti-leukemic activity of this compound in AML cells is mediated by its inhibition of CDK8 and CDK19. wikipedia.orgchemicalprobes.orgharvard.edu Identification of dominant drug-resistant alleles of CDK8 and CDK19 has further supported that these kinases are the key targets mediating this compound's effects in AML cells. wikipedia.orgchemicalprobes.org

One significant finding is that this compound treatment leads to a selective and disproportionate upregulation of super-enhancer-associated genes in sensitive AML cell lines. wikipedia.orgchemicalprobes.orgnih.gov Super-enhancers are clusters of regulatory elements that drive high expression of genes crucial for cell identity and disease. nih.gov In AML cells, CDK8 and CDK19 appear to act as negative regulators of certain super-enhancer-associated genes, including transcription factors with tumor suppressor and lineage-controlling functions (e.g., CEBPA, IRF8, IRF1, and ETV6). nih.gov By inhibiting CDK8/CDK19, this compound can release this repression, leading to the upregulation of these genes, which contributes to its anti-leukemic activity. wikipedia.orgchemicalprobes.orgnih.gov This suggests that targeting CDK8 and CDK19 with agents like this compound represents a potential new therapeutic approach for AML. wikipedia.orgnih.gov

While this compound shows potent activity against certain AML cell lines, its effects can vary depending on the cell line. chemicalprobes.org Most solid tumor cell lines have been reported as not significantly affected by this compound treatment. mdpi.com

Receptor Interactions and Molecular Mechanisms of Action for Neuropeptide Cortistatin

Interaction with Somatostatin (B550006) Receptors (SSTR1-5)

Cortistatin shares a high degree of structural homology with somatostatin, particularly the conserved FWKT (Phe-Trp-Lys-Thr) tetramer sequence, which is crucial for SSTR binding. nih.govkarger.comamegroups.org Consequently, cortistatin binds with high affinity to all five known somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), which are G protein-coupled receptors (GPCRs). researchgate.netnih.govmdpi.comrndsystems.comnih.govkarger.comstanford.edueur.nlguidetopharmacology.org In vitro studies using transfected cell lines expressing individual SSTR subtypes have demonstrated that cortistatin-14 (B8083240) can displace the binding of radiolabeled somatostatin-14 with affinities typically in the low nanomolar range, comparable to that of somatostatin-14 itself. rndsystems.comstanford.edu

Research has provided quantitative data on the binding affinities of cortistatin for different SSTR subtypes. For example, Cortistatin-14 has shown varying IC50 values across the SSTR subtypes in binding assays. rndsystems.combio-techne.com

| Receptor Subtype | Cortistatin-14 IC50 (nM) | Reference |

| SSTR1 | 5 | rndsystems.combio-techne.com |

| SSTR2 | 0.09 | rndsystems.combio-techne.com |

| SSTR3 | 0.3 | rndsystems.combio-techne.com |

| SSTR4 | 0.2 | rndsystems.combio-techne.com |

| SSTR5 | 0.3 | rndsystems.combio-techne.com |

These findings indicate that cortistatin is a potent ligand for all five SSTR subtypes. Furthermore, cortistatin-14 has been shown to act as an agonist at SSTRs, including SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5, in functional assays such as the inhibition of cAMP accumulation. stanford.edu Recent high-resolution cryo-electron microscopy studies of SSTR5 in complex with cortistatin-17 have provided detailed insights into the molecular interactions and conformational changes that occur upon cortistatin binding, revealing distinct recognition modes compared to other agonists like octreotide (B344500) despite shared core motifs. news-medical.netpnas.org

Engagement with Ghrelin Receptor (GHSR1a)

A key characteristic that distinguishes cortistatin from somatostatin is its ability to bind to the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), also known as the ghrelin receptor. oup.comresearchgate.netmdpi.comrndsystems.comnih.govstanford.edufrontiersin.orgturkupetcentre.netresearchgate.netoup.comnih.gov Studies have shown that cortistatin-14 and cortistatin-17 can bind to GHSRs with affinities similar to that of ghrelin. stanford.edu Notably, cortistatin, but not somatostatin, has been demonstrated to displace acylated ghrelin from its binding sites, highlighting a unique functional interaction between cortistatin and the ghrelin system. oup.comfrontiersin.orgbioscientifica.com

The interaction with GHSR1a is implicated in several physiological effects of cortistatin, including the stimulation of prolactin release, an action that can be blocked by a GHSR1a antagonist. oup.comfrontiersin.org Research also suggests that GHSR1 is a primary receptor mediating many of cortistatin's effects on immune cells. karger.com The expression of GHSR1a in various tissues, including the pituitary and immune cells, supports its role as a target for cortistatin's actions in both neuroendocrine and immune systems. oup.comkarger.comfrontiersin.org

Role of Mas Gene-Related Receptor X-2 (MrgX2)

The human Mas gene-related receptor X-2 (MrgX2), an orphan GPCR, has been identified as a high-potency receptor for cortistatin. mdpi.comrndsystems.comnih.govstanford.edubio-techne.comresearchgate.netmdpi.comasm.orggenscript.comresearchgate.netnih.govnih.gov MrgX2 is predominantly expressed in mast cells and dorsal root ganglia neurons. researchgate.netasm.orggenscript.comnih.govuniprot.org Cortistatin-14 acts as a potent agonist at MrgX2, with studies reporting EC50 values in the nanomolar range in cell-based assays. rndsystems.combio-techne.com

| Receptor | Ligand | EC50 (nM) | Cell Line | Reference |

| MrgX2 | Cortistatin-14 | 25 | HEK293 | rndsystems.combio-techne.com |

| MrgX2 | Cortistatin-14 | 640 | CHO-K1 | genscript.com |

Note: EC50 values can vary depending on the specific assay conditions and cell line used.

While MrgX2 was initially proposed as a specific receptor for cortistatin, it is now recognized as a promiscuous receptor that can also be activated by other peptides, such as proadrenomedullin N-terminal peptide (PAMP), and various cationic compounds. stanford.eduasm.orgresearchgate.netuniprot.org Activation of MrgX2 by cortistatin has been shown to trigger increases in intracellular calcium levels. genscript.comnih.gov MrgX2 is known to couple with both Gq and Gi proteins, influencing downstream signaling pathways. genscript.com

Investigation of Potential Cortistatin-Specific Receptors

Despite its significant interactions with SSTRs, GHSR1a, and MrgX2, some of the unique physiological effects of cortistatin that are not replicated by somatostatin have led to investigations into the possibility of a dedicated cortistatin-specific receptor. researchgate.netnih.govmdpi.comnih.govstanford.edueur.nl While MrgX2 was initially considered a potential candidate for a specific cortistatin receptor, its activation by multiple ligands complicates this designation. nih.govstanford.edu

The distinct biological profiles of cortistatin compared to somatostatin, such as its effects on sleep regulation and locomotor activity, continue to fuel the search for novel receptors that might selectively mediate these functions. researchgate.netnih.govstanford.edu As of current research, the existence and identity of a truly cortistatin-specific receptor, distinct from the known SSTRs, GHSR1a, and MrgX2, remain areas of ongoing investigation. mdpi.comnih.goveur.nl

Downstream Signaling Pathways and Cellular Responses

The binding of cortistatin to its various receptors initiates a cascade of intracellular signaling events that lead to diverse cellular responses. Activation of SSTRs by cortistatin typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. researchgate.netstanford.edu SSTR activation can also modulate ion channel activity, including increasing potassium conductances, which contributes to the inhibitory effects of cortistatin on neuronal excitability. stanford.edu

Through its interaction with GHSR1a, cortistatin can influence pathways related to hormone secretion, such as stimulating prolactin release. oup.comfrontiersin.org In vascular smooth muscle cells, cortistatin inhibits proliferation and migration by binding to SSTR2, SSTR5, and GHSR, triggering signaling pathways involving the induction of cAMP and p38-mitogen-activated protein kinase (p38-MAPK) and the inhibition of Akt activity. ahajournals.org Furthermore, cortistatin's effect on smooth muscle cell migration is mediated, in part, through a GHSR-dependent inhibition of Rac1 activation and cytosolic calcium increases. ahajournals.org

Activation of MrgX2 by cortistatin leads to increased intracellular calcium mobilization, consistent with its coupling to Gq proteins. genscript.comnih.gov This calcium signaling is involved in various cellular processes, particularly in mast cells.

Cortistatin also exerts significant immunomodulatory effects by influencing the release of cytokines, the differentiation of T cells, and the induction of regulatory T cells. karger.com The GHSR1 appears to be a major mediator of these immune functions, although SSTR2 and SSTR4 may also play partial roles. karger.com In the nervous system, cortistatin can reduce the activity of excitatory neurons and modulate glutamatergic transmission. stanford.edu It has also been shown to modulate glial cell activity and reduce neuroinflammation, contributing to neuroprotective effects in various models. mdpi.combiorxiv.orgcsic.es

Translational Research and Future Perspectives

Preclinical Efficacy Studies

Preclinical studies are a critical phase in evaluating the potential of a compound like cortistatin A, involving both in vitro (cell-based) and in vivo (animal model) systems to assess its efficacy and understand its mechanisms of action in disease contexts. transcurebioservices.commdpi.com

In Vitro Model Systems

In vitro studies have been instrumental in elucidating the cellular and molecular effects of this compound. Early research identified this compound as a potent inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation, a key process in angiogenesis. wikipedia.orgrsc.org This anti-angiogenic activity is considered crucial for its potential in treating conditions characterized by excessive blood vessel formation, such as certain cancers. rsc.org

Further in vitro investigations have revealed that this compound is a highly selective inhibitor of CDK8 and CDK19, kinases associated with the Mediator complex involved in gene transcription. wikipedia.org Studies using acute myeloid leukemia (AML) cells have shown that this compound potently inhibits their growth, and this activity is mediated through the inhibition of CDK8 and CDK19. wikipedia.org This suggests a potential therapeutic application in AML by selectively up-regulating super-enhancer-associated genes, which CDK8 and CDK19 negatively regulate in these cells. wikipedia.org

Beyond its anti-cancer potential, cortistatin has demonstrated beneficial activities in cell-based systems relevant to brain disorders with neuroimmune interactions. researchgate.net For instance, in an in vitro model of Parkinson's disease (PD), cortistatin treatment reduced the cell death of dopaminergic neurons exposed to a neurotoxin and helped maintain their healthy morphology. researchgate.netmdpi.com This suggests a direct neuroprotective effect. mdpi.com Cortistatin has also been shown in vitro to regulate anti-inflammatory endothelial functions and facilitate blood-brain barrier repair under ischemic-like conditions by stabilizing tight-junction proteins. csic.esbiorxiv.org

Cortistatin has also been shown to inhibit the production of various inflammatory mediators, including TNF-α, IL-6, IL-1β, IL-12, macrophage-inflammatory protein (MIP)-2, Rantes, and nitric oxide (NO), by activated macrophages in vitro. nih.gov This "macrophage-deactivating" property is considered a major mechanism for its anti-inflammatory action. nih.govresearchgate.net

In Vivo Animal Models of Disease

Translating the promising in vitro findings, this compound and related compounds have been evaluated in various in vivo animal models of disease, particularly those involving inflammation, neuroinflammation, and cancer. researchgate.netresearchgate.netresearchgate.net

In animal models of AML, this compound has been shown to potently inhibit tumor growth. wikipedia.org This reinforces the in vitro findings regarding its anti-leukemic activity mediated by CDK8 and CDK19 inhibition. wikipedia.org

Cortistatin has demonstrated therapeutic potential in preclinical models of neuroinflammatory and neurodegenerative disorders. researchgate.netmdpi.com In a mouse model of PD induced by the neurotoxin MPTP, cortistatin treatment mitigated the loss of dopaminergic neurons in the substantia nigra and their connections to the striatum, leading to improved locomotor activity. mdpi.com Cortistatin also reduced the presence and activation of glial cells, decreased the production of immune mediators, and promoted the expression of neurotrophic factors in the affected brain regions in this model. mdpi.com

Animal models of inflammatory and autoimmune disorders have also shown positive results with cortistatin treatment. Studies in models of sepsis, inflammatory bowel disease (IBD), multiple sclerosis, rheumatoid arthritis, uveitis, and myocarditis have demonstrated the protective effect of cortistatin. researchgate.netresearchgate.net For example, cortistatin treatment in a mouse model of TNBS-induced colitis reduced systemic and mucosal inflammatory responses and suppressed Th1 cytokine responses while stimulating IL-10 production. nih.gov Cortistatin has also been shown to protect against septic shock-associated histopathology in organs like the liver, lung, and intestine in animal models. researchgate.netresearchgate.net

In a preclinical model of ischemic stroke, peripheral administration of cortistatin significantly reduced neurological damage and enhanced recovery when administered at 24 hours post-stroke. researchgate.netcsic.esbiorxiv.org This neuroprotection involved modulating glial reactivity, facilitating blood-brain barrier recovery, and regulating local and systemic immune dysfunction. csic.esbiorxiv.org

Preclinical studies using animal models are considered indispensable for evaluating novel treatment approaches, exploring mechanisms of action, and assessing safety and efficacy before clinical trials. f1000research.combiocytogen.com

Development of Prodrug Formulations for Enhanced Pharmacological Profile

Despite the promising preclinical results, the clinical translation of cortistatin-based therapies faces challenges, primarily due to its short half-life in body fluids and potential pleiotropic effects arising from its interaction with multiple receptors. nih.govnih.govresearchgate.net To overcome these limitations, strategies focused on increasing stability, bioavailability, and target specificity are being explored, including the development of prodrug formulations. nih.govnih.govresearchgate.netrsc.org Prodrugs are inactive or less active derivatives of a drug molecule that undergo enzymatic or chemical transformation in vivo to release the active drug. clinmedjournals.org

Strategies for Improved Stability and Bioavailability

The short half-life of cortistatin, approximately 2 minutes in plasma, necessitates repetitive administration of high doses to achieve optimal effects in vivo. researchgate.net To address this, strategies aimed at increasing its half-life and bioavailability are being investigated. These approaches, previously explored for other immunomodulatory peptides, include amino acid substitutions, the creation of cyclic structures to improve stability, encapsulation in nanoparticles or micelles, and the use of viral vectors for protection. nih.govresearchgate.net

One approach involves generating stable analogues of cortistatin through selective amino acid substitutions. A stable analogue with a more than ten-fold higher half-life in plasma has shown similar therapeutic effects to native cortistatin in experimental chronic IBD. nih.govresearchgate.net

Another strategy focuses on developing prodrug formulations that provide a molecular shield to protect cortistatin from degradation and control its release. nih.govnih.gov

Targeted Delivery Approaches (e.g., Metalloproteinase-Cleavage Sites)

Targeted delivery is a key strategy to enhance the specificity of cortistatin and minimize potential off-target effects. nih.govnih.gov This involves designing formulations that release the active cortistatin specifically at the site of disease. nih.govnih.govclinmedjournals.org

One innovative approach involves creating a latent form of cortistatin by linking it to a molecular shield, such as the latency-associated protein (LAP) of transforming growth factor-β1 (TGF-β1), via a cleavage site specifically recognized by metalloproteinases (MMPs). nih.govnih.govgoogle.com MMPs are enzymes that are abundant in inflammatory and fibrotic foci. nih.govnih.govgoogle.com This design aims to protect cortistatin from degradation by tissue endopeptidases and prevent its binding to receptors until it reaches areas with high MMP activity. nih.gov The MMP-cleavage site is essential for releasing the bioactive cortistatin at the target site. nih.govnih.gov

Studies using this latent cortistatin formulation in experimental models of sepsis, IBD, scleroderma, and pulmonary fibrosis have demonstrated its effectiveness. nih.govnih.gov Notably, this latent form appears to require significantly lower doses and fewer administrations than native cortistatin to achieve comparable efficacy. nih.govnih.gov The metalloproteinase-cleavage site was confirmed to be essential for its therapeutic action. nih.govnih.gov

Targeted delivery can also involve conjugating cortistatin to nanoparticles, such as gold nanoparticles, for delivery to specific tissues like the lungs in asthma models. researchgate.netjmchemsci.com Covalent bonding via linker molecules can be used to attach the peptide to nanoparticles. jmchemsci.com

Challenges and Opportunities in Clinical Development

The path from preclinical research to clinical application for any compound, including this compound, involves navigating numerous challenges and capitalizing on emerging opportunities in drug development. ppd.comppd.comesmed.org

A major challenge for cortistatin is its short half-life and potential pleiotropic effects due to receptor promiscuity, which necessitate strategies to improve its pharmacokinetic profile and target specificity for clinical use. nih.govnih.govresearchgate.net The complexity of clinical trial design and patient recruitment also pose significant hurdles in drug development. ppd.comppd.com Identifying the right patient populations, particularly for rare diseases, and ensuring patient retention and diversity are ongoing challenges. ppd.comppd.comideagen.com Regulatory compliance and the increasing complexity of clinical trials, driven by factors like innovative therapies and the need to capture more data, also add to the challenges. ppd.comppd.com

For this compound specifically, the detailed understanding of its mechanisms of action, particularly its selective inhibition of CDK8 and CDK19 and its potent anti-inflammatory and neuroprotective effects observed in preclinical models, provides a strong foundation for identifying specific indications where its therapeutic potential can be maximized. wikipedia.orgmdpi.comcsic.esnih.gov The development of targeted delivery systems and prodrug formulations that enhance its stability and direct it to disease sites represents a significant opportunity to overcome pharmacokinetic limitations and reduce potential off-target effects, thereby improving its therapeutic index for clinical application. nih.govnih.govgoogle.com

The accumulated preclinical data from over 300 studies in various animal models of inflammatory or neurodegenerative diseases, which have consistently demonstrated the efficacy of cortistatin, provide a substantial body of evidence to support further development. csic.esresearchgate.net While clinical trials in specific areas like acromegaly, prolactinoma, and Cushing's disease have been mentioned in the context of cortistatin's safety and efficacy at clinical levels, the focus for this compound's novel mechanisms in inflammation, neuroprotection, and cancer would involve distinct clinical development pathways. csic.esresearchgate.net

Scaling Production for Clinical Trials

The limited natural supply of this compound from its marine source presents a significant hurdle for its development as a therapeutic agent. nih.govnih.gov To overcome this, considerable effort has been directed towards developing efficient and scalable synthetic and semi-synthetic routes. Researchers have reported improved synthetic strategies that allow for the preparation of this compound and related analogues in copious quantities, including gram-scale synthesis. nih.govacs.orgresearchgate.net These synthetic approaches often utilize readily available starting materials, such as the terrestrial steroid prednisone (B1679067), which possesses a significant portion of the carbon atoms and the desired stereochemistry of this compound. nih.govacs.orgacs.org Key steps in these syntheses have involved innovative chemical transformations, including chemoselective reactions and strategic cyclizations, aimed at efficiently constructing the complex molecular architecture of this compound. nih.govnih.govacs.org The development of practical and scalable routes is crucial for providing sufficient material for extensive biological studies and, ultimately, for clinical trials. nih.govacs.org